6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole involves the use of copper (II) chloride dihydrate in dimethyl sulfoxide at 100℃ for 7 hours . Another method involves the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in ethyl acetate at 110℃ for 10 minutes under microwave irradiation .Molecular Structure Analysis
The linear formula of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is C12H12BrN . The InChI Code is SGYJGCFMAGWFCF-UHFFFAOYSA-N .Chemical Reactions Analysis
The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical And Chemical Properties Analysis
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole has a boiling point of 378.7C at 760 mmHg . It has a flash point of 182.8 . The compound is moderately soluble with a solubility of 0.0107 mg/ml .Scientific Research Applications
Chemical Synthesis
“6-bromo-2,3,4,9-tetrahydro-1H-carbazole” is used in chemical synthesis . It has a CAS Number of 21865-50-9 and a molecular weight of 250.14 . It is a solid substance stored in dry conditions at room temperature .
Oxidation Studies
This compound has been used in chemo- and regioselective oxidation studies . The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Biological Activity
Tetrahydrocarbazole derivatives, such as “6-bromo-2,3,4,9-tetrahydro-1H-carbazole”, have exhibited a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Functionalization Studies
A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Synthesis of Tetrahydrocarbazolones
“6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” was obtained from “6-bromo-2,3,4,9-tetrahydro-1H-carbazole” according to a specific method . This shows its potential use in the synthesis of tetrahydrocarbazolones .
Boron Tribromide Reactions
Although not directly related to “6-bromo-2,3,4,9-tetrahydro-1H-carbazole”, peralkylated 2,3,4,5-tetracarba-mdo-hexaboranes (6) react with boron tribromide, BBr3, via selective exchange of the alkyl substituent in the 6-position to give the corresponding new 6-bromo derivatives . This suggests potential reactivity of “6-bromo-2,3,4,9-tetrahydro-1H-carbazole” with boron tribromide.
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGCFMAGWFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296443 | |
Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
21865-50-9 | |
Record name | 21865-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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